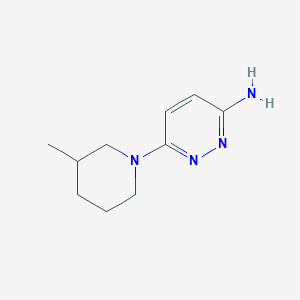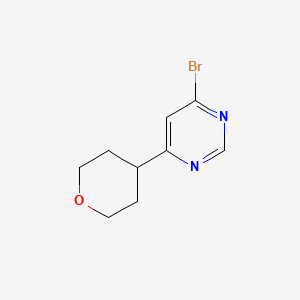![molecular formula C13H15BrF3N B1467696 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine CAS No. 913296-73-8](/img/structure/B1467696.png)
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the piperidine ring onto a bromo-trifluoromethyl-phenyl precursor. The specifics of the reaction would depend on the exact conditions and reagents used . It’s also important to note that the synthesis of similar compounds often involves the use of palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a bromo-trifluoromethyl-phenyl group. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the piperidine ring and the bromo-trifluoromethyl-phenyl group. For instance, the bromine atom could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Discovery and Optimization in Chemical Synthesis
Discovery of Inhibitors
A study led by Thalji et al. (2013) introduced 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, indicating the importance of the phenyl group substitution for reducing clearance and enhancing oral exposure. This research highlights the compound's role in synthesizing inhibitors for in vivo investigation of various disease models (Thalji et al., 2013).
Stereoselective Synthesis
A methodology for the stereoselective synthesis of uniquely substituted alkylamine derivatives with multiple chiral centers was demonstrated by McCall et al. (2008), utilizing multisubstituted piperidines for ring opening. This approach is particularly significant for creating compounds with specific stereochemical configurations (McCall, Grillo, & Comins, 2008).
Chemical Structure and Properties Analysis
Structural Characterization
Research by Natarajan and Mathews (2011) focused on the crystal structure of Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate, providing insights into the piperidine ring's conformation and the orientation of substituents. This study offers a detailed look at the molecular geometry and potential interaction sites (Natarajan & Mathews, 2011).
Analysis of Substituted Piperidines
The synthesis and evaluation of various N-acyl-N-phenyl ureas of piperidine and its derivatives were explored by Ranise et al. (2001), demonstrating the compound's utility in generating novel structures with anti-inflammatory and anti-proliferative activities. This work exemplifies the compound's versatility in chemical synthesis and biological application (Ranise et al., 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3N/c14-12-5-4-11(13(15,16)17)8-10(12)9-18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNWEIPOFYZEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



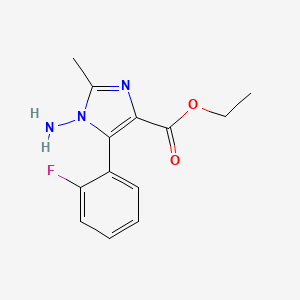
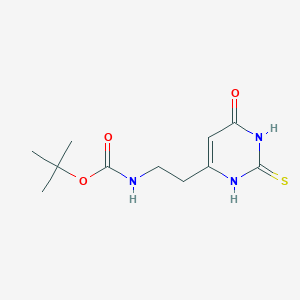
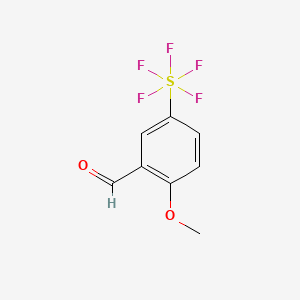
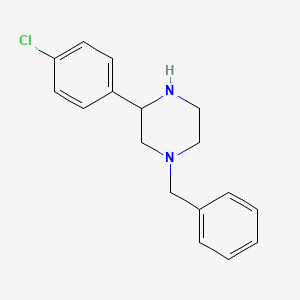
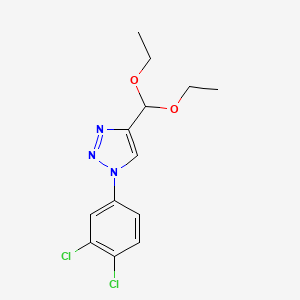
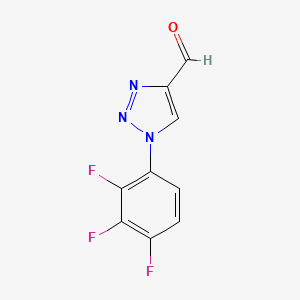
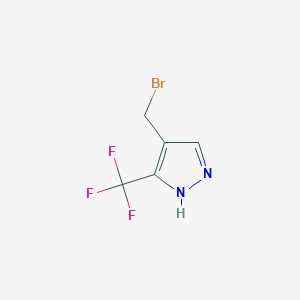
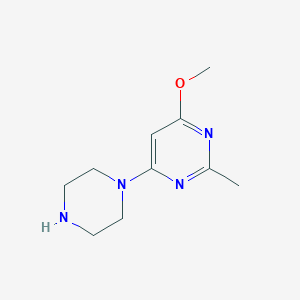
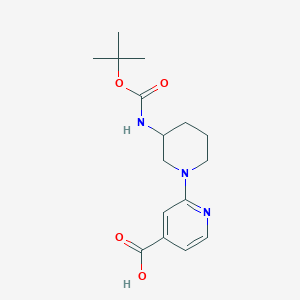
![tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate](/img/structure/B1467628.png)
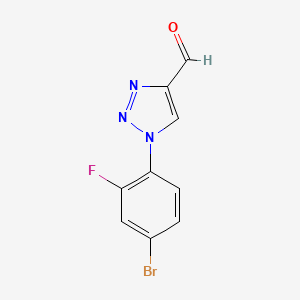
![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)
